molecular formula C12H11F3N2O2 B2923648 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-12-5

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2923648
CAS No.: 2034606-12-5
M. Wt: 272.227
InChI Key: OXWFAQLWZLCXKU-UHFFFAOYSA-N
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Description

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine precursor. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired pyridine derivative . This intermediate is then subjected to further reactions to introduce the bicyclic structure, often involving cycloaddition reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The trifluoromethyl group and other substituents on the pyridine ring can be substituted with different functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(trifluoromethyl)pyridine-3-carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane stands out due to its unique combination of a trifluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound with broad applications across various fields.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWFAQLWZLCXKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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